Dilutetium oxide silicate
Description
Dilutetium oxide silicate (Lu₂O₅Si) is an inorganic rare earth silicate compound with the CAS number 12168-86-4 and EINECS 235-337-4 . Its molecular weight is 458.0165 g/mol, and its IUPAC name is dioxido(oxo)silane; lutetium(3+); oxygen(2-). The compound consists of lutetium (Lu³⁺) cations coordinated with a silicate anion (SiO₄⁴⁻), forming a complex oxide structure. While one source erroneously classifies it as a "heterocyclic organic compound" , this is likely a mislabeling, as silicates are inherently inorganic.
Properties
CAS No. |
12168-86-4 |
|---|---|
Molecular Formula |
Lu2O12Si3-6 |
Molecular Weight |
626.1833 |
IUPAC Name |
dioxido(oxo)silane;lutetium(3+);oxygen(2-) |
InChI |
InChI=1S/2Lu.O3Si.2O/c;;1-4(2)3;;/q2*+3;3*-2 |
SMILES |
[O-2].[O-2].[O-][Si](=O)[O-].[Lu+3].[Lu+3] |
Synonyms |
dilutetium oxide silicate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Compositional Differences
Table 1: Key Compositional Data
Structural Insights :
- This compound : Combines a silicate tetrahedron (SiO₄⁴⁻) with lutetium ions, forming a 3D network typical of rare earth silicates. The bonding involves covalent Si-O and ionic Lu-O interactions .
- Lithium metasilicate (Li₂SiO₃) : Features linear silicate chains (SiO₃²⁻) with Li⁺ ions in interstitial sites. The lighter Li⁺ cation results in lower density and higher ionic mobility .
- Lutetium oxide (Lu₂O₃) : Adopts a cubic bixbyite structure with Lu³⁺ in six-coordinate sites. Lacks silicate anions, making it simpler but less chemically versatile .
- Tris[oxalato(2−)]dilutetium : A coordination complex where oxalate ligands chelate Lu³⁺, contrasting with the oxide/silicate framework of Lu₂O₅Si .
Physical and Chemical Properties
Table 2: Comparative Properties
Key Observations :
- Density : Lu₂O₅Si is expected to have a higher density than Li₂SiO₃ (due to lutetium's atomic weight) but lower than Lu₂O₃ (which lacks silicate's open framework) .
- Reactivity: Silicates generally react with hydrofluoric acid (HF) to form fluorosilicates, a property shared by Lu₂O₅Si. In contrast, Lu₂O₃ is inert to most acids except concentrated HNO₃ . Lithium metasilicate reacts with HCl to release silicic acid .
- Thermal Stability : Rare earth silicates like Lu₂O₅Si are typically stable at high temperatures, similar to Lu₂O₃, whereas Li₂SiO₃ decomposes above 1,200°C .
Q & A
Q. What experimental methods are recommended for synthesizing high-purity dilutetium oxide silicate, and how do process parameters influence crystallinity?
- Methodological Answer : Solid-state synthesis under controlled oxygen partial pressure (1,100–1,300°C for 12–24 hours) ensures phase purity, while solvothermal methods (e.g., ethanol/water solvent at 180–220°C) yield nanocrystalline forms. Excess silica precursors mitigate lutetium oxide volatility . Characterization via X-ray diffraction (XRD) and TEM (Fig. 3 in ) confirms crystallinity and particle morphology.
Q. How can researchers characterize the local coordination environment of lutetium and silicon in this compound?
- Methodological Answer : Advanced solid-state nuclear magnetic resonance (NMR) spectroscopy (e.g., Si and Lu NMR) resolves Si-O-Lu bonding networks. Pair distribution function (PDF) analysis of X-ray total scattering data quantifies short-range order, while Raman spectroscopy identifies vibrational modes associated with SiO tetrahedra and Lu-O polyhedra .
Q. What techniques are suitable for assessing thermal stability and phase transitions in this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) and high-temperature XRD (up to 1,500°C) track phase transitions and melting behavior. Thermogravimetric analysis (TGA) under inert/reactive atmospheres quantifies decomposition kinetics. Compare results with thermodynamic databases (e.g., FactSage) to validate stability fields .
Advanced Research Questions
Q. How should researchers design experiments to investigate the role of intermediate oxides (e.g., B2_22O3_33) in this compound melts?
- Methodological Answer : Use a Taguchi orthogonal array (e.g., L9 matrix) to vary oxide concentrations, temperature, and dwell time. Measure viscosity via high-temperature viscometry and correlate with structural data from NMR. Statistical analysis (ANOVA) identifies dominant factors in network polymerization .
Q. What methodologies address discrepancies in reported activation energies for ionic conduction in polycrystalline this compound?
- Methodological Answer : Impedance spectroscopy with varying grain sizes (controlled via sintering) separates bulk vs. grain-boundary contributions. Aberration-corrected STEM-EDS maps cation diffusion pathways. Reconcile data using the Meyer-Neldel rule, accounting for entropy-enthalpy compensation .
Q. How can researchers analyze metastable intermediate phases during this compound crystallization?
- Methodological Answer : Time-resolved synchrotron XRD (millisecond resolution) tracks transient phases. Pair with in situ Raman spectroscopy to correlate structural evolution with thermal profiles (DSC). Metastable phase diagrams can be constructed using the CALPHAD approach .
Methodological Notes
- Data Contradictions : Cross-validate findings using complementary techniques (e.g., NMR for short-range order, XRD for long-range order) .
- Computational Validation : Benchmark DFT results against experimental EXAFS spectra for Lu-O coordination numbers .
- Experimental Reproducibility : Document oxygen partial pressure and cooling rates rigorously, as these critically influence phase purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
